molecular formula C19H16BrNO5 B279083 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B279083
M. Wt: 418.2 g/mol
InChI Key: YVPLBOIHHUPKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects by inhibiting specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. These include:
1. Further investigation of its mechanism of action to better understand how it exerts its anticancer and anti-inflammatory effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
5. Examination of its pharmacokinetics and pharmacodynamics to determine the optimal dosing and administration route for therapeutic use.
6. Evaluation of its potential as a diagnostic tool for cancer detection and monitoring.
In conclusion, 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a promising compound with potential applications in scientific research and medicinal chemistry. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.

properties

Product Name

6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C19H16BrNO5/c1-3-25-14-6-4-13(5-7-14)21-18(22)15-9-11-8-12(20)10-16(24-2)17(11)26-19(15)23/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

YVPLBOIHHUPKRX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br

Origin of Product

United States

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